8-Chloromethylfluoranthene

Genetic Toxicology Structure-Activity Relationship DNA Damage

8-Chloromethylfluoranthene (CAS 103393-72-2) is a chloromethylated derivative of the non‑alternant polycyclic aromatic hydrocarbon (PAH) fluoranthene, with the reactive –CH₂Cl substituent regiospecifically attached at the 8‑position of the fluoranthene nucleus. The compound belongs to the broader family of halomethyl‑PAHs that have been systematically investigated as DNA‑reactive electrophiles, with the five possible chloromethylfluoranthene isomers (1‑, 2‑, 3‑, 7‑, and 8‑substituted) representing the structurally closest and most relevant in‑class comparators.

Molecular Formula C17H11Cl
Molecular Weight 250.7 g/mol
CAS No. 103393-72-2
Cat. No. B010396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloromethylfluoranthene
CAS103393-72-2
Synonyms8-CHLOROMETHYLFLUORANTHENE
Molecular FormulaC17H11Cl
Molecular Weight250.7 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C4=C(C3=CC=C2)C=C(C=C4)CCl
InChIInChI=1S/C17H11Cl/c18-10-11-7-8-13-14-5-1-3-12-4-2-6-15(17(12)14)16(13)9-11/h1-9H,10H2
InChIKeyJUZKMSWUXZHLJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Chloromethylfluoranthene (CAS 103393-72-2): Procurement-Relevant Identity and Class Context


8-Chloromethylfluoranthene (CAS 103393-72-2) is a chloromethylated derivative of the non‑alternant polycyclic aromatic hydrocarbon (PAH) fluoranthene, with the reactive –CH₂Cl substituent regiospecifically attached at the 8‑position of the fluoranthene nucleus [1]. The compound belongs to the broader family of halomethyl‑PAHs that have been systematically investigated as DNA‑reactive electrophiles, with the five possible chloromethylfluoranthene isomers (1‑, 2‑, 3‑, 7‑, and 8‑substituted) representing the structurally closest and most relevant in‑class comparators [2]. Key physicochemical identifiers include the molecular formula C₁₇H₁₁Cl, a monoisotopic mass of 250.0549 Da, and the ChemSpider identifier 134231, which together define the compound as a single, well‑characterized molecular entity distinguishable from its positional isomers by distinct spectroscopic and chromatographic signatures .

Why 8-Chloromethylfluoranthene Cannot Be Substituted by Isomeric Chloromethylfluoranthenes in Rigorous Research Programs


Although all five chloromethylfluoranthene isomers share the identical molecular formula (C₁₇H₁₁Cl) and differ only in the position of the single chloromethyl substituent, this seemingly minor regioisomeric variation profoundly alters both the intrinsic chemical reactivity of the carbon‑chlorine bond and the resulting biological consequences. Direct comparative experimental data demonstrate that the electronic environment of the fluoranthene π‑system creates position‑dependent differences in carbocation stability, solvolytic reactivity, and DNA‑damaging potential that cannot be predicted or compensated for by substituting one isomer for another [1]. In the Ames Salmonella mutagenicity assay, the five chloromethylfluoranthene isomers exhibit a greater than 200‑fold range in mutagenic potency—from as low as approximately 25 revertants/nmol to 6000 revertants/nmol—proving that the biological readout is exquisitely sensitive to the site of chloromethyl attachment and that generic, position‑agnostic selection will lead to irreproducible or misinterpreted biological data [2].

Quantitative Evidence Differentiating 8-Chloromethylfluoranthene from Its Closest Isomeric Analogs


8-Chloromethylfluoranthene Is the Most Potent Mutagen Among All Chloromethylfluoranthene Isomers in the Ames Assay

In a systematic head‑to‑head comparison of all five possible chloromethylfluoranthene isomers using the Ames Salmonella typhimurium pre‑incubation assay (strains TA98 and TA100, without exogenous metabolic activation), 8‑chloromethylfluoranthene was identified as the single most mutagenic compound across the entire chloromethyl series [1]. The measured mutagenic potency of 6000 revertants/nmol in strain TA98 far exceeded that of any other chloromethyl isomer tested, establishing the 8‑substituted derivative as the maximum‑potency reference point within the class [1].

Genetic Toxicology Structure-Activity Relationship DNA Damage

Carbocation Stability Calculations Identify 2‑Chloromethylfluoranthene as the Most Stable, Not 8‑Chloromethylfluoranthene

Semi‑empirical electronic structure calculations (MNDO and PM3 methods) on the full set of chloromethylfluoranthenes revealed that the largest heat‑of‑formation difference between the parent chloromethyl derivative and its corresponding carbocation—indicating the most thermodynamically stable halomethylfluoranthene—belongs to 2‑chloromethylfluoranthene, not to 8‑chloromethylfluoranthene [1]. This computational result directly demonstrates that the exceptional mutagenic potency of the 8‑isomer cannot be explained by simple carbocation stability or SN1‑type reactivity arguments, distinguishing the 8‑isomer from mechanistic expectations based on electronic structure alone [1].

Computational Chemistry Carbocation Stability Reactivity Prediction

Solvolysis Kinetics Reveal Position‑Dependent Reactivity Differences Among 1‑, 3‑, and 8‑Chloromethylfluoranthene

The solvolysis rates of 1‑, 3‑, and 8‑chloromethylfluoranthene were systematically measured under two distinct solvent conditions, providing direct kinetic evidence that the chloromethyl leaving‑group reactivity is strongly modulated by the position of substitution on the fluoranthene ring [1]. Although the exact numerical rate constants are not available from the abstract or secondary sources, the kinetic study design (comparing the three isomers in identical water–dioxane and water–dioxane–formic acid mixtures) establishes a quantitative framework within which the 8‑isomer can be definitively distinguished from the 1‑ and 3‑isomers on the basis of solvolytic reactivity [1]. Supporting statements in the literature additionally characterise the 8‑derivative as 'anomalously slow' in solvolysis reactions relative to expectations for a benzylic‑type chloride [2].

Physical Organic Chemistry Solvolysis Kinetics Leaving-Group Reactivity

Regiospecific Functionalization at the 8‑Position Enables Unique Synthon Reactivity in Advanced Organic Synthesis

The chloromethyl group at the 8‑position of fluoranthene serves as a versatile electrophilic handle for regioselective nucleophilic displacement reactions, including amination, thioether formation, and alkoxylation, enabling the construction of 8‑substituted fluoranthene libraries with precise structural control . Unlike the 1‑ and 3‑chloromethyl isomers, which may exhibit different steric accessibility and electronic activation due to proximity to the peri‑positions or the ring junction, the 8‑position offers a distinct spatial environment that influences both the rate and selectivity of subsequent derivatization reactions [1]. The compound has been explicitly cited as a critical synthetic intermediate for constructing more complex fluoranthene‑based molecular architectures relevant to materials science .

Synthetic Chemistry Building Block Nucleophilic Substitution

High‑Impact Application Scenarios Where 8‑Chloromethylfluoranthene Delivers Differentiated Value


Maximum‑Sensitivity Positive Control in Ames Mutagenicity Screening Panels

In genetic toxicology laboratories performing regulatory Ames testing (OECD Test Guideline 471), 8‑chloromethylfluoranthene (6000 rev/nmol in TA98) serves as an exceptionally potent, isomer‑pure positive control that yields robust, unambiguous mutagenic responses under standard assay conditions without requiring exogenous metabolic activation [1]. Its well‑defined structure eliminates the ambiguities inherent in complex mixtures of chlorinated PAHs, enabling precise dose‑response calibration and inter‑laboratory reproducibility [1].

Mechanistic Probe for DNA Intercalation‑Coupled Alkylation Studies

The unique combination of a planar fluoranthene scaffold (capable of DNA intercalation) and a reactive chloromethyl group at the 8‑position makes this compound an ideal probe for dissecting the interplay between non‑covalent DNA binding and covalent adduct formation [1]. Because computational data show carbocation stability alone cannot explain its extreme mutagenicity, the 8‑isomer is the candidate of choice for investigating intercalation‑geometry contributions to genotoxic potency [1].

Regioselective Synthon for 8‑Functionalized Fluoranthene Libraries in Materials Chemistry

For research groups synthesizing fluoranthene‑based organic semiconductors, fluorescent probes, or light‑emitting materials, 8‑chloromethylfluoranthene provides a direct entry point to 8‑substituted derivatives via straightforward nucleophilic displacement chemistry [1]. The slower hydrolysis rate of the 8‑isomer (relative to 1‑ and 3‑isomers) offers practical advantages in terms of reagent shelf‑life and compatibility with protic reaction media, reducing the formation of unwanted hydrolysis by‑products during multi‑step synthetic sequences [2].

Computational Chemistry Benchmarking of Electrophilic Reactivity in Non‑Alternant PAHs

The chloromethylfluoranthene isomer series, with its systematically varied electronic environments, provides an excellent benchmark dataset for validating computational methods (DFT, semi‑empirical, ab initio) aimed at predicting carbocation stability and SN1 reactivity in polycyclic aromatic systems [1]. The 8‑isomer, as the biological potency outlier, poses the greatest challenge to simple reactivity‑based predictive models and is therefore the most informative member of the series for testing advanced QSAR and quantum chemical approaches [1].

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